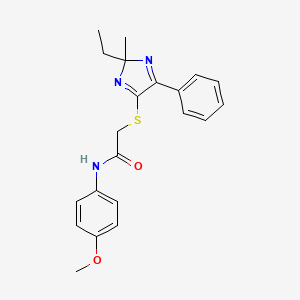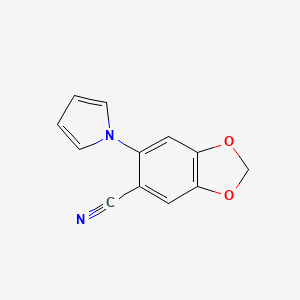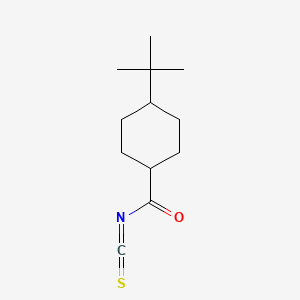![molecular formula C23H16F3NO3 B2838087 1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide CAS No. 853889-93-7](/img/structure/B2838087.png)
1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide” is an organic compound with the molecular formula C23H16F3NO3 . It has an average mass of 411.373 Da and a mono-isotopic mass of 411.108215 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group, a trifluoromethyl group, and an isochromene group, all connected by amide and ketone functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of similar compounds, like diflunisal carboxamides, involves amidation of carboxylic acid and esterification of phenolic hydroxy group. These processes have been confirmed by single-crystal X-ray diffraction, showing stabilization by intermolecular hydrogen bonds (Zhong et al., 2010).
Chemical Modifications and Properties
- Investigations into the structure-activity relationship of similar compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide have shown the significance of the carboxamide group for activity, guiding the development of compounds with potential oral bioavailability (Palanki et al., 2000).
Application in Ring Contracting Rearrangements
- Compounds with similar structural features undergo ring contracting rearrangements leading to specific carboxamides. These transformations are high yield and require no further purification, highlighting their potential in synthetic chemistry applications (Opatz & Ferenc, 2006).
Potential in Drug Development
- Similar chemical structures have been explored for antimicrobial activities, suggesting a pathway for the development of new antimicrobial agents (Jadhav et al., 2017).
Implications in Pharmaceutical Chemistry
- The acylation of tertiary amides, including structures related to the compound , can form 1-acyloxyiminium salts. This chemical behavior is significant in the context of pharmaceutical chemistry and the development of new compounds (Bottomley & Boyd, 1980).
Biological Activity
- Similar compounds have been studied for their effects on mitochondrial dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. These findings are relevant for understanding the biological activities of related compounds (Knecht & Löffler, 1998).
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups have been found in many fda-approved drugs, exhibiting numerous pharmacological activities .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds have been associated with various modes of action depending on their structure and the specific targets they interact with .
Biochemical Pathways
It’s known that factor xa (fxa) plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways . This might suggest a potential pathway that could be affected by similar compounds.
Pharmacokinetics
It’s known that the introduction of fluorine atoms can modulate the lipophilicity, electronegativity, basicity, and bioavailability of potential and established drugs . This suggests that the trifluoromethyl group in the compound could influence its pharmacokinetic properties.
Result of Action
It’s known that the introduction of fluorine atoms can significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that the trifluoromethyl group in the compound could contribute to its potential therapeutic effects.
Action Environment
It’s known that the physicochemical properties of a compound, including its lipophilicity, solubility, and stability, can be influenced by environmental factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3/c24-23(25,26)17-7-4-8-18(13-17)27-21(28)15-9-10-19-16(11-15)12-20(30-22(19)29)14-5-2-1-3-6-14/h1-11,13,20H,12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZUVRPNRSOAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)


![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)

![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)




![1-(4-Methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2838026.png)
